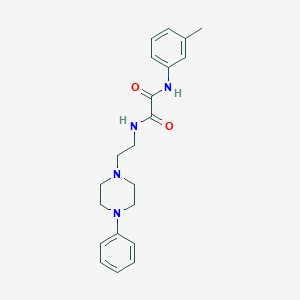

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

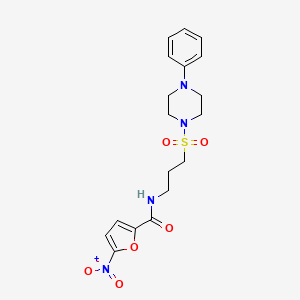

“N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The phenyl group attached to the piperazine ring could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties .

Molecular Structure Analysis

The compound contains a piperazine ring, which is a heterocyclic amine, and two amide groups. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the piperazine ring could potentially undergo N-alkylation, and the amide groups could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as its degree of ionization, solubility, and lipophilicity could influence its behavior in a biological system .Wissenschaftliche Forschungsanwendungen

Arylpiperazine Derivatives and Serotonin Receptors

Arylpiperazine derivatives, including compounds structurally related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, have been extensively studied for their affinity towards serotonin receptors. These compounds are known to interact with both 5-HT1A and 5-HT2C receptors, influencing various neurological pathways. The modulation of these receptors suggests potential applications in treating neurological disorders, including depression, anxiety, and schizophrenia, by balancing serotonin levels in the brain (Glennon, Naiman, Lyon, & Titeler, 1988).

Anticonvulsant Activity of Piperazine Derivatives

Hybrid molecules that incorporate the piperazine structure have shown broad spectra of anticonvulsant activity in preclinical models. These findings underline the potential of piperazine derivatives in the development of new antiepileptic drugs (AEDs), offering a promising therapeutic approach for epilepsy treatment. The effectiveness of these compounds across various seizure models highlights their potential in addressing different forms of epilepsy and pharmacoresistant seizures (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Interaction with α1A-Adrenoceptor

The binding affinity of N-phenylpiperazine derivatives towards the α1A-adrenoceptor, a critical receptor in cardiovascular system regulation, indicates the potential use of these compounds in cardiovascular disease treatment. By understanding the binding mechanisms, researchers can design drugs that specifically target diseases related to the cardiovascular system, offering a pathway to novel therapeutic agents (Zhao, Wang, Liu, Fan, Zhang, Yu, Wang, Li, Zhang, & Zheng, 2015).

Catalytic Applications

The use of copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides showcases the chemical utility of compounds related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide in synthetic chemistry. This application is crucial for developing pharmaceuticals and other organic compounds, demonstrating the versatility of piperazine derivatives beyond their biological interactions (De, Yin, & Ma, 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-17-6-5-7-18(16-17)23-21(27)20(26)22-10-11-24-12-14-25(15-13-24)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVFGYNLBFMLIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)

![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)

![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate](/img/structure/B2890578.png)

![N-[(3,5-Dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2890582.png)

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)

![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890585.png)

![N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2890586.png)